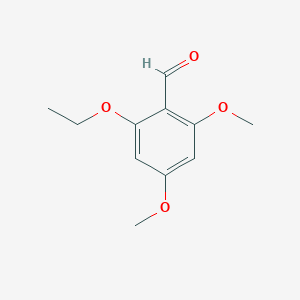

2-Ethoxy-4,6-dimethoxybenzaldehyde

Description

Contextualization of 2-Ethoxy-4,6-dimethoxybenzaldehyde within Aromatic Aldehyde Chemistry

This compound is a polysubstituted aromatic aldehyde. The benzene (B151609) ring is adorned with three alkoxy groups: one ethoxy (-OCH2CH3) group at position 2, and two methoxy (B1213986) (-OCH3) groups at positions 4 and 6. These electron-donating groups significantly influence the electronic environment of the aromatic ring and the reactivity of the aldehyde functionality.

Physicochemical Properties of Related Benzaldehydes:

| Property | 2,4-Dimethoxybenzaldehyde (B23906) | 2,6-Dimethoxybenzaldehyde (B146518) | 2,6-Dimethoxy-4-hydroxybenzaldehyde |

| CAS Number | 613-45-6 biosynth.comchemimpex.comchemicalbook.com | 3392-97-0 chemicalbook.com | 22080-96-2 sigmaaldrich.com |

| Molecular Formula | C9H10O3 biosynth.comchemimpex.comchemicalbook.com | C9H10O3 | C9H10O4 sigmaaldrich.com |

| Molecular Weight | 166.18 g/mol biosynth.comchemimpex.com | 166.17 g/mol | 182.17 g/mol sigmaaldrich.com |

| Melting Point | 67-72 °C chemimpex.com | Not Available | 225 °C (decomposes) sigmaaldrich.com |

| Boiling Point | 165 °C at 10 mmHg chemimpex.comchemicalbook.com | Not Available | Not Available |

| Appearance | White to off-white powder chemimpex.com | Not Available | Not Available |

The presence of multiple alkoxy groups makes the aromatic ring electron-rich, which can facilitate certain electrophilic substitution reactions on the ring, although the steric hindrance from the ortho substituents must be considered. The aldehyde group itself remains a key site for nucleophilic addition and condensation reactions.

The synthesis of such multi-substituted benzaldehydes often involves multi-step processes. General methods for synthesizing substituted benzaldehydes include the formylation of electron-rich arenes (e.g., Vilsmeier-Haack reaction), oxidation of the corresponding benzyl (B1604629) alcohols, or more modern tandem reaction schemes that allow for the construction of these molecules in a more efficient manner. nih.govfiveable.meliberty.edu For instance, a one-pot reduction/cross-coupling procedure has been developed for the synthesis of various substituted benzaldehydes, showcasing the ongoing efforts to create more facile and general methodologies. acs.orgrug.nl

Overview of Advanced Synthetic Applications of Substituted Aromatic Aldehydes

The true value of substituted benzaldehydes is realized in their application as intermediates in the synthesis of a wide variety of more complex organic structures. wisdomlib.org Their ability to undergo a diverse range of chemical reactions makes them powerful tools for organic chemists.

Key Reactions and Applications:

Nucleophilic Addition Reactions: The aldehyde group is highly susceptible to attack by nucleophiles, forming a tetrahedral intermediate. This is a fundamental reaction type for this class of compounds. numberanalytics.comfiveable.me

Condensation Reactions: Aromatic aldehydes readily participate in condensation reactions with various partners. For example, they react with amines to form Schiff bases, which are important intermediates in their own right. wisdomlib.org They also undergo reactions like the Wittig reaction to form alkenes and the aldol (B89426) condensation.

Synthesis of Heterocycles: Substituted benzaldehydes are crucial starting materials for the synthesis of various heterocyclic compounds, such as indoles and imidazoles. wisdomlib.org

Multi-component Reactions: The reactivity of aromatic aldehydes makes them ideal components in multi-component reactions, where three or more reactants combine in a single step to form a complex product. For example, certain nitro-substituted benzaldehydes have been used in cascade reactions to generate complex cycloadducts. acs.org

Pharmaceutical and Agrochemical Synthesis: Many biologically active molecules contain substructures derived from substituted benzaldehydes. Alkoxy-substituted benzaldehydes, for instance, are important intermediates in the synthesis of active pharmaceutical ingredients and agrochemicals. numberanalytics.comgoogle.com For example, 2,4-Dimethoxybenzaldehyde is utilized in the synthesis of various pharmaceutical compounds. chemimpex.com

Materials Science: The structural diversity of molecules derived from substituted benzaldehydes lends them to applications in materials science, including the synthesis of dyes and polymers. numberanalytics.comfiveable.me

The strategic placement of substituents on the benzaldehyde (B42025) ring allows chemists to fine-tune the reactivity and steric environment, enabling the synthesis of highly specific and complex target molecules. This level of control is essential in modern organic synthesis, where efficiency and selectivity are paramount.

Structure

3D Structure

Properties

CAS No. |

385802-41-5 |

|---|---|

Molecular Formula |

C11H14O4 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

2-ethoxy-4,6-dimethoxybenzaldehyde |

InChI |

InChI=1S/C11H14O4/c1-4-15-11-6-8(13-2)5-10(14-3)9(11)7-12/h5-7H,4H2,1-3H3 |

InChI Key |

HMJPUFNPJDHAOI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=CC(=C1C=O)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethoxy 4,6 Dimethoxybenzaldehyde

De Novo Synthesis Approaches

De novo synthesis offers a versatile strategy for constructing 2-ethoxy-4,6-dimethoxybenzaldehyde, starting from foundational aromatic systems. This typically involves a two-stage process: the establishment of the desired ether functionalities (one ethoxy and two methoxy (B1213986) groups) on a benzene (B151609) ring, followed by the introduction of the aldehyde (formyl) group.

Alkylation Strategies for Introduction of Ethoxy and Methoxy Moieties

The synthesis of the precursor, 1-ethoxy-3,5-dimethoxybenzene, is a critical first step. This is often achieved through the sequential alkylation of a polyhydroxybenzene derivative, such as phloroglucinol (B13840) (1,3,5-trihydroxybenzene) or resorcinol (B1680541) (1,3-dihydroxybenzene). prepchem.com

A common method involves the Williamson ether synthesis, where a phenoxide ion reacts with an alkyl halide. For instance, resorcinol can be fully methylated to yield 1,3-dimethoxybenzene (B93181) using a reagent like dimethyl sulfate (B86663) in the presence of a base. prepchem.com The preparation of 1,3-dimethoxybenzene from resorcinol using dimethyl sulfate can achieve a yield of approximately 85%. prepchem.com

Similarly, the synthesis of 1,2-dimethoxybenzene (B1683551) from catechol can be performed using methyl chloride in an autoclave with a strong base like sodium hydroxide (B78521) or potassium hydroxide. google.com

The introduction of the ethoxy group can be accomplished by reacting a corresponding phenol (B47542) with an ethylating agent, such as ethyl iodide or diethyl sulfate. semanticscholar.orggoogle.com The selective introduction of one ethoxy and two methoxy groups requires careful control of reaction conditions and potentially the use of protecting groups to achieve the desired substitution pattern.

Formylation Reactions of Precursor Aromatic Systems

Once the 1-ethoxy-3,5-dimethoxybenzene precursor is obtained, the next crucial step is the introduction of the formyl group at the C2 position. The electron-rich nature of the trisubstituted benzene ring, activated by three alkoxy groups, directs the electrophilic substitution to the positions ortho to these groups. wikipedia.orgcambridge.org

The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich aromatic compounds. thieme-connect.deorganic-chemistry.orgijpcbs.com The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgijpcbs.com This forms a chloroiminium ion, which acts as the electrophile. wikipedia.orgcambridge.org

The 1-ethoxy-3,5-dimethoxybenzene is treated with the Vilsmeier reagent, leading to an electrophilic aromatic substitution. The resulting iminium ion intermediate is then hydrolyzed during the workup to yield the desired this compound. wikipedia.org The reaction is known for its high efficiency and mild conditions, making it a preferred method for such transformations. ijpcbs.com For example, the formylation of 1,3-dimethoxybenzene using a polystyrene-bound Vilsmeier-Haack reagent has been shown to produce 2,4-dimethoxybenzaldehyde (B23906) in high yield. thieme-connect.de

Table 1: Vilsmeier-Haack Formylation of Activated Aromatic Compounds

| Starting Material | Reagents | Product | Yield | Reference |

| 1,3-Dimethoxybenzene | Polystyrene-Bound Vilsmeier-Haack Reagent | 2,4-Dimethoxybenzaldehyde | High | thieme-connect.de |

| N,N-Dimethylaniline | POCl₃, N-methylformanilide | 4-(N,N-Dimethylamino)benzaldehyde | Not Specified | thieme-connect.de |

| Anthracene | POCl₃, N-methylformanilide | 9-Anthracenecarboxaldehyde | Not Specified | wikipedia.org |

The Reimer-Tiemann reaction is another classical method for the ortho-formylation of phenols. It involves the reaction of a phenol with chloroform (B151607) in a basic solution. However, this method is generally more applicable to phenolic substrates and may be less efficient for the formylation of alkoxy-substituted benzenes like 1-ethoxy-3,5-dimethoxybenzene. The harsh reaction conditions and potential for side products can also be limitations.

Other formylation techniques can also be employed. The Gattermann reaction, which uses hydrogen cyanide and a Lewis acid catalyst, and the Duff reaction, which uses hexamethylenetetramine, are alternative methods for introducing a formyl group onto an aromatic ring. semanticscholar.org Lithiation followed by formylation is another powerful strategy. semanticscholar.orgwhiterose.ac.uk This involves the deprotonation of the aromatic ring using a strong organolithium base, such as n-butyllithium, to create a highly nucleophilic aryllithium species. semanticscholar.org This intermediate then reacts with a formylating agent like DMF to introduce the aldehyde group with high regioselectivity. semanticscholar.orgwhiterose.ac.uk This method is particularly useful for directing the formylation to a specific position, in this case, the C2 position between the two alkoxy groups. semanticscholar.org For example, regioselective lithiation of 1,3-dimethoxybenzene with nBuLi followed by treatment with DMF gives 2,6-dimethoxybenzaldehyde (B146518) in 89% yield. whiterose.ac.uk

Derivatization from Related Aromatic Aldehydes

An alternative synthetic route involves the modification of an existing aromatic aldehyde that already possesses some of the required functional groups. A plausible and efficient approach is the alkylation of a corresponding hydroxybenzaldehyde.

For instance, the synthesis can commence from 2-hydroxy-4,6-dimethoxybenzaldehyde. This precursor can be synthesized through various methods, including the formylation of 3,5-dimethoxyphenol. The crucial step is the selective ethylation of the hydroxyl group at the C2 position. This can be achieved by reacting 2-hydroxy-4,6-dimethoxybenzaldehyde with an ethylating agent such as diethyl sulfate or ethyl iodide in the presence of a base like potassium carbonate. google.comchemicalbook.com The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that then attacks the ethylating agent.

This method is analogous to the methylation of 2,4-dihydroxybenzaldehyde (B120756) to 2-hydroxy-4-methoxybenzaldehyde, where dimethyl sulfate is used as the methylating agent, achieving a yield of 86.3%. chemicalbook.com Similarly, 2,4-dimethyl-6-hydroxybenzaldehyde can be methylated using dimethylsulfate and potassium carbonate to produce 2,4-dimethyl-6-methoxybenzaldehyde. prepchem.com

Table 2: Alkylation of Hydroxybenzaldehydes

| Starting Material | Alkylating Agent | Base | Product | Yield | Reference |

| 2,4-Dihydroxybenzaldehyde | Dimethyl sulfate | K₂CO₃ | 2-Hydroxy-4-methoxybenzaldehyde | 86.3% | chemicalbook.com |

| 2-Hydroxy-5-methoxybenzaldehyde | Dimethylsulfate | Metal Hydroxide | 2,5-Dimethoxybenzaldehyde (B135726) | Not Specified | google.com |

| 2,4-Dimethyl-6-hydroxybenzaldehyde | Dimethylsulfate | K₂CO₃ | 2,4-Dimethyl-6-methoxybenzaldehyde | Not Specified | prepchem.com |

This derivatization approach can be highly efficient, provided the starting hydroxybenzaldehyde is readily accessible. The selectivity of the alkylation is generally high for the phenolic hydroxyl group under these conditions.

Alkylation of Hydroxy-Substituted Benzaldehyde (B42025) Precursors (e.g., 2-Hydroxy-4,6-dimethoxybenzaldehyde)

The most direct route to this compound involves the alkylation of its hydroxyl precursor, 2-Hydroxy-4,6-dimethoxybenzaldehyde (syringaldehyde). This transformation is a classic example of the Williamson ether synthesis. wikipedia.org The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org

First, the phenolic hydroxyl group of the precursor is deprotonated by a suitable base to form a more nucleophilic phenoxide ion. Subsequently, this phenoxide attacks an ethylating agent, such as ethyl bromide or ethyl iodide, displacing the halide leaving group to form the desired ether linkage. youtube.com

The general reaction is as follows:

Deprotonation: 2-Hydroxy-4,6-dimethoxybenzaldehyde + Base → Sodium 2-formyl-3,5-dimethoxyphenoxide

Nucleophilic Attack: Sodium 2-formyl-3,5-dimethoxyphenoxide + Ethyl Halide → this compound + Sodium Halide

The selection of a strong base, like sodium hydride (NaH) or potassium carbonate (K2CO3), is crucial for the complete deprotonation of the phenol. masterorganicchemistry.commdma.ch The reaction is typically carried out in a polar aprotic solvent to facilitate the SN2 pathway. masterorganicchemistry.com

Selective Etherification Techniques (e.g., Ethoxylation)

Selective etherification becomes critical when starting from precursors with multiple hydroxyl groups, such as 2,4-dihydroxy-6-methoxybenzaldehyde. In such cases, achieving mono-ethoxylation at the desired position without affecting other hydroxyl groups requires careful control of reaction conditions or the use of protecting groups.

For the specific synthesis of this compound from its mono-hydroxy precursor, the primary challenge is not regioselectivity but ensuring efficient conversion without side reactions. Industrial ethoxylation processes often utilize ethylene (B1197577) oxide in the presence of a catalyst. google.com This reaction can be catalyzed by both basic compounds like potassium hydroxide (KOH) and acidic catalysts, including Lewis acids such as tin(IV) chloride (SnCl4) or boron trifluoride (BF3). google.comacs.org However, for fine chemical synthesis on a laboratory scale, the use of an ethyl halide via the Williamson method is generally preferred for its superior control and milder conditions. wikipedia.orgmasterorganicchemistry.com

The process involves the ring-opening of ethylene oxide by the nucleophilic phenoxide. While highly efficient for producing polyethoxylates, controlling this reaction to add a single ethoxy unit can be challenging and may lead to a mixture of products with varying ethoxy chain lengths. windows.net

Demethylation and Subsequent Ethoxylation/Methylation Reactions

An alternative, multi-step synthetic strategy involves starting from a more readily available dimethoxy or trimethoxy precursor, performing a selective demethylation to unmask a hydroxyl group, and then introducing the ethyl group. For instance, one could theoretically start with 2,4,6-trimethoxybenzaldehyde.

This process would involve:

Selective Demethylation: A specific methoxy group is cleaved to reveal a hydroxyl group. This is a challenging step that requires reagents capable of differentiating between electronically similar methoxy groups.

Ethoxylation: The newly formed hydroxyl group is then ethylated, typically using the Williamson ether synthesis as described in section 2.2.1.

Methylation (if necessary): If the starting material was a dihydroxy compound, a final methylation step might be required to install the remaining methoxy groups.

Synthesizing specific isomers like 2,5-dimethoxybenzaldehyde has been shown to involve steps like bromination followed by nucleophilic substitution, indicating the feasibility of multi-step approaches to achieve the desired substitution pattern. mdma.ch

Reaction Condition Optimization for High Yield and Purity

Optimizing reaction conditions is paramount to maximize the yield and purity of this compound, primarily by promoting the desired reaction pathway while suppressing potential side reactions like C-alkylation or elimination.

Catalyst Systems and Their Influence on Reaction Efficiency

In the context of the Williamson ether synthesis, the "catalyst" is typically the base used for deprotonation. The choice of base can significantly impact reaction efficiency. For ethoxylation with ethylene oxide, the catalyst choice directly influences the product distribution. acs.org

| Catalyst Type | Examples | Role in Synthesis | Typical Reaction Influenced |

| Alkali Metal Hydroxides | NaOH, KOH | Basic catalysts for deprotonation or ethoxylation. acs.org | Williamson Ether Synthesis, Ethoxylation |

| Alkali Metal Carbonates | K2CO3 | A milder base for deprotonation in polar aprotic solvents. mdma.chnih.gov | Williamson Ether Synthesis |

| Metal Hydrides | NaH | A strong, non-nucleophilic base for irreversible deprotonation. masterorganicchemistry.com | Williamson Ether Synthesis |

| Lewis Acids | SnCl4, BF3 | Acidic catalysts for ethoxylation with ethylene oxide. google.com | Ethoxylation |

| Phase-Transfer Catalysts | Quaternary Ammonium Salts | Facilitate reaction between aqueous and organic phases. | Williamson Ether Synthesis |

Basic catalysts generally favor O-alkylation, while acidic conditions can sometimes lead to competing side reactions. nih.gov

Solvent Effects and Reaction Medium Engineering

The solvent plays a critical role in ether synthesis. For the SN2 mechanism of the Williamson synthesis, polar aprotic solvents are preferred as they solvate the cation of the base but not the phenoxide nucleophile, thus increasing its reactivity.

| Solvent | Type | Influence on Reaction |

| Acetonitrile (B52724) (MeCN) | Polar Aprotic | Excellent choice for SN2 reactions, promoting high yields. nih.gov |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Commonly used to facilitate nucleophilic substitutions. mdma.ch |

| Tetrahydrofuran (THF) | Polar Aprotic | Effective solvent, especially when using strong bases like NaH. researchgate.net |

| Acetone (B3395972) | Polar Aprotic | Often used with K2CO3 as the base. prepchem.com |

The use of protic solvents like ethanol (B145695) or water can slow down the reaction rate by solvating the nucleophile through hydrogen bonding, thus reducing its effectiveness.

Temperature and Pressure Parameters in Synthetic Protocols

Temperature and pressure are key parameters that must be controlled to ensure optimal reaction outcomes.

| Parameter | Typical Range | Influence on Synthesis |

| Temperature | 25 °C to 100 °C | Higher temperatures can increase reaction rates but may also promote side reactions like elimination, especially with secondary alkyl halides. Williamson syntheses are often run at room temperature or under reflux. masterorganicchemistry.comresearchgate.net |

| Pressure | Atmospheric | For Williamson synthesis using alkyl halides, the reaction is typically run at atmospheric pressure. |

| Pressure (Ethoxylation) | 1-2 bar | Industrial ethoxylation using gaseous ethylene oxide requires elevated pressure to increase reactant concentration in the liquid phase. google.com |

For the specific synthesis of this compound via the Williamson route with an ethyl halide, conducting the reaction at the reflux temperature of the chosen solvent (e.g., acetonitrile at ~82 °C) is a common strategy to achieve a reasonable reaction time without excessive side product formation.

Reactivity and Transformation Pathways of 2 Ethoxy 4,6 Dimethoxybenzaldehyde

Condensation Reactions

Condensation reactions represent a fundamental class of transformations for 2-Ethoxy-4,6-dimethoxybenzaldehyde, leveraging the reactivity of its carbonyl group. These reactions involve the joining of two molecules with the elimination of a small molecule, typically water. The presence of electron-donating ethoxy and methoxy (B1213986) groups on the aromatic ring influences the reactivity of the aldehyde, playing a crucial role in the formation of a diverse array of heterocyclic and acyclic compounds.

Schiff Base Formation with Nitrogen-Containing Compounds

The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as imines or azomethines. These compounds are characterized by a carbon-nitrogen double bond and are valuable intermediates in organic synthesis.

Mechanistic Insights into Imine Formation

The formation of a Schiff base from an aldehyde and a primary amine is a reversible reaction that typically proceeds in two main stages under acidic or basic catalysis. researchgate.net The initial step involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the aldehyde. This leads to the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine. researchgate.net

The reaction is often catalyzed by acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine. The subsequent step is the elimination of a water molecule from the hemiaminal. This dehydration step is the rate-determining step and is also acid-catalyzed. Protonation of the hydroxyl group of the hemiaminal converts it into a good leaving group (water), which is then expelled to form a resonance-stabilized iminium ion. Finally, deprotonation of the nitrogen atom yields the neutral Schiff base.

Scope and Limitations of Azomethine Synthesis

The synthesis of azomethines from this compound is a versatile reaction that can be achieved with a wide range of primary amines. Both aliphatic and aromatic amines can be employed, leading to a diverse library of Schiff bases. The reaction conditions are generally mild, often involving refluxing the reactants in a suitable solvent like ethanol (B145695). researchgate.netconicet.gov.ar

However, certain limitations can be encountered. Steric hindrance in either the aldehyde or the amine can slow down or prevent the reaction. For instance, bulky ortho-substituents on an aromatic amine might impede its nucleophilic attack on the carbonyl carbon. Electron-withdrawing groups on the amine can decrease its nucleophilicity, making the reaction less favorable. Conversely, electron-donating groups on the benzaldehyde (B42025) ring, such as the ethoxy and methoxy groups in the target compound, enhance the electron density at the carbonyl carbon, which can slightly decrease its reactivity towards nucleophiles compared to unsubstituted benzaldehyde. Despite this, the formation of Schiff bases from substituted benzaldehydes is a well-established and widely used reaction. researchgate.netmdpi.com

Table 1: Examples of Schiff Base Synthesis Conditions

| Amine Reactant | Solvent | Catalyst | Conditions | Product Type |

|---|---|---|---|---|

| 2-Aminopyridine | Ethanol | None | Reflux | Aromatic Schiff Base |

| 4-Aminobenzoic acid ethyl ester | Ethanol | None | Reflux | Aromatic Schiff Base mdpi.com |

| Various primary amines | Ethanol | Acid/Base | Reflux | Aliphatic/Aromatic Schiff Bases |

Multicomponent Reactions (e.g., Biginelli Reaction, Hantzsch Synthesis)

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. nih.gov this compound can serve as a key building block in several important MCRs, leading to the efficient synthesis of complex heterocyclic structures.

The Biginelli reaction is a classic MCR that involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. When this compound is used, this reaction provides a direct route to dihydropyrimidinones (DHPMs) bearing the substituted phenyl group. These DHPMs are a class of compounds with significant pharmacological interest. A proposed reaction pathway for a similar substituted benzaldehyde involves an initial aldol (B89426) condensation between the aldehyde and the β-ketoester, followed by the addition of urea and subsequent cyclization and dehydration to form the dihydropyrimidinone ring. mdpi.com

The Hantzsch dihydropyridine (B1217469) synthesis is another prominent MCR where an aldehyde is condensed with two equivalents of a β-ketoester and an ammonia (B1221849) source. Employing this compound in this reaction would lead to the formation of 1,4-dihydropyridines (DHPs) with the 2-ethoxy-4,6-dimethoxyphenyl substituent at the 4-position of the DHP ring. The classical Hantzsch synthesis involves the formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the other equivalent of the β-ketoester. These two intermediates then undergo a Michael addition followed by cyclization and dehydration to afford the final DHP product.

Investigation of Reaction Intermediates

The elucidation of reaction intermediates is crucial for understanding the mechanism of multicomponent reactions. In the context of the Biginelli reaction involving substituted benzaldehydes, key proposed intermediates include the acylimine intermediate formed from the aldehyde and urea, and the enamine derived from the β-ketoester. The reaction is believed to proceed through the formation of an N-acyliminium ion, which then undergoes nucleophilic attack by the enamine. Subsequent cyclization and dehydration lead to the final dihydropyrimidinone product. In some cases, side products can be formed, providing insight into alternative reaction pathways. For example, in a Biginelli reaction with 2,4-dimethoxybenzaldehyde (B23906), an unexpected "heterostilbene-type" side product was isolated, suggesting a competing aldol condensation pathway. mdpi.com

In the Hantzsch synthesis, the primary intermediates are generally considered to be an enamine, formed from the β-dicarbonyl compound and ammonia, and a Knoevenagel adduct, formed from the aldehyde and the second equivalent of the β-dicarbonyl compound. The reaction then proceeds via a Michael addition of the enamine to the Knoevenagel adduct. However, the exact sequence of events can be influenced by the reaction conditions and the nature of the reactants. For instance, with sterically hindered ortho-substituted benzaldehydes, unusual cyclization products can be formed, indicating a deviation from the typical Hantzsch pathway. nih.govresearchgate.netnih.gov

Stereo- and Regioselectivity in Cycloaddition Pathways

While the Biginelli and Hantzsch reactions are typically classified as condensation reactions, they involve cycloaddition-like steps in their mechanisms. The stereoselectivity of these reactions, particularly the creation of a new stereocenter at the 4-position of the resulting heterocycle, is an important consideration, although often not highly controlled in the classical, uncatalyzed versions of these reactions. The use of chiral catalysts or auxiliaries can induce stereoselectivity.

Regioselectivity becomes a key issue in MCRs when unsymmetrical reactants are used. In the context of the Hantzsch synthesis, if two different β-dicarbonyl compounds are used, a mixture of products can be formed. Similarly, in other multicomponent reactions, such as those used to synthesize substituted pyridines, the regiochemistry of the final product can be influenced by the electronic and steric properties of the substituents on the reactants. For example, in transition metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles to form pyridines, the regioselectivity can be controlled by the choice of catalyst and the nature of the substituents on the alkyne and nitrile. nih.gov While specific studies on the stereo- and regioselectivity of this compound in these cycloaddition pathways are not detailed in the provided context, the principles governing these aspects in related systems would be applicable. The steric bulk and electronic nature of the 2-ethoxy-4,6-dimethoxyphenyl group would be expected to influence the approach of other reactants and the stability of various transition states, thereby affecting the stereo- and regiochemical outcome of the reaction.

Table 2: Key Multicomponent Reactions Involving Aldehydes

| Reaction Name | Reactants | Key Intermediate Types | Product Class |

|---|---|---|---|

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Acylimine, Enamine | Dihydropyrimidinones |

| Hantzsch Synthesis | Aldehyde, 2x β-Ketoester, Ammonia | Enamine, Knoevenagel Adduct | 1,4-Dihydropyridines |

Aldol Condensation Reactions

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy carbonyl compound, which may then dehydrate to an α,β-unsaturated carbonyl compound. In the case of aromatic aldehydes like this compound, which cannot form an enolate themselves, they readily act as the electrophilic partner in crossed or mixed aldol condensations when reacted with an enolizable ketone or aldehyde in the presence of a base or acid catalyst. researchgate.netncert.nic.insci-hub.semnstate.edumagritek.comyoutube.com

A study on the mixed aldol condensation of the structurally similar 2,5-dimethoxybenzaldehyde (B135726) with acetone (B3395972) under basic conditions (sodium hydroxide (B78521) in ethanol) resulted in the formation of the corresponding α,β-unsaturated ketone, 1,5-bis(2',5'-dimethoxyphenyl)penta-1,4-dien-3-one, in yields ranging from 56% to 82%. orientjchem.orgupm.edu.my The reaction proceeds through the formation of a mono-addition product which then reacts with a second molecule of the aldehyde.

Based on this, the reaction of this compound with a simple ketone like acetone is expected to proceed via a Claisen-Schmidt condensation pathway. The enolate of acetone, formed by deprotonation with a base (e.g., NaOH or KOH), would act as the nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate is prone to rapid dehydration (elimination of a water molecule) under the reaction conditions, driven by the formation of a conjugated system involving the aromatic ring and the carbonyl group.

Table 1: Predicted Products of Aldol Condensation of this compound with Acetone

| Reactant 1 | Reactant 2 | Base Catalyst | Expected Intermediate Product | Expected Final Product |

| This compound | Acetone | NaOH or KOH | 4-(2-Ethoxy-4,6-dimethoxyphenyl)-4-hydroxybutan-2-one | 4-(2-Ethoxy-4,6-dimethoxyphenyl)but-3-en-2-one |

If an excess of the aldehyde is used, a double condensation can occur on both α-carbons of acetone, leading to a bis-adduct. mnstate.edu

Oxidation Reactions

Selective Aldehyde Oxidation to Carboxylic Acids

The aldehyde functional group of this compound can be selectively oxidized to the corresponding carboxylic acid, 2-ethoxy-4,6-dimethoxybenzoic acid. This transformation is a common and important reaction in organic synthesis. Given the electron-rich nature of the substituted benzene (B151609) ring, mild oxidizing agents are generally sufficient and often preferred to avoid potential side reactions.

Several reagents are effective for the oxidation of aromatic aldehydes to carboxylic acids. ncert.nic.inorganic-chemistry.org Common and effective methods include:

Potassium permanganate (B83412) (KMnO₄) in alkaline, acidic, or neutral conditions. A kinetic study on the oxidation of the analogous 2,4-dimethoxybenzaldehyde with potassium permanganate under acidic conditions found the reaction to be first order with respect to the oxidant, substrate, and acid. researchgate.netsphinxsai.com A similar study on 3-ethoxy-4-hydroxybenzaldehyde (B1662144) also showed effective oxidation with KMnO₄. researchgate.net

Hydrogen peroxide (H₂O₂) in the presence of a base is an efficient and environmentally friendly method for oxidizing electron-rich aromatic aldehydes. researchgate.net

Tollens' reagent ([Ag(NH₃)₂]⁺) and Fehling's solution (Cu²⁺ in tartrate solution) are mild oxidizing agents that can selectively oxidize aldehydes. ncert.nic.in

N-Heterocyclic carbene (NHC)-catalyzed aerobic oxidation provides a metal-free method for converting aromatic aldehydes to carboxylic acids using air or oxygen as the oxidant. mdpi.com

Table 2: Reagents for the Selective Oxidation of this compound

| Oxidizing Agent | Conditions | Product |

| Potassium Permanganate (KMnO₄) | Acidic (H₂SO₄) or Alkaline (NaOH) | 2-Ethoxy-4,6-dimethoxybenzoic acid |

| Hydrogen Peroxide (H₂O₂) | Basic (e.g., NaOH) | 2-Ethoxy-4,6-dimethoxybenzoic acid |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Mild conditions | 2-Ethoxy-4,6-dimethoxybenzoic acid. organic-chemistry.org |

| Sodium perborate | Acetic acid | 2-Ethoxy-4,6-dimethoxybenzoic acid. organic-chemistry.org |

Oxidative Cleavage of Aromatic Rings

The oxidative cleavage of the aromatic ring of this compound is a more challenging transformation that requires harsh reaction conditions and powerful oxidizing agents. The electron-donating ethoxy and methoxy groups activate the ring, making it susceptible to cleavage, but controlling the reaction to obtain specific products is difficult.

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds and can also be used to cleave aromatic rings, although it often leads to a mixture of products. libretexts.orgnih.gov The reaction of benzene with ozone, for instance, yields glyoxal. For substituted benzenes like this compound, ozonolysis would be expected to break the ring and oxidize the ring carbons to carbonyl or carboxyl groups, leading to complex mixtures of dicarboxylic acids and other small fragments.

Strong oxidizing agents like hot, concentrated potassium permanganate can also lead to the degradation of the aromatic ring, typically resulting in the formation of carbon dioxide and smaller carboxylic acids. youtube.com Ruthenium tetroxide (RuO₄), often generated in situ from RuCl₃ and an oxidant like sodium periodate, is another potent oxidizing agent capable of cleaving aromatic rings. The products would depend on the exact conditions and the substitution pattern of the ring. Given the lack of specific studies on the oxidative cleavage of this compound, predicting the exact product distribution is speculative.

Reduction Reactions

Chemoselective Reduction of the Aldehyde Functionality

The aldehyde group in this compound can be selectively reduced to a primary alcohol, (2-ethoxy-4,6-dimethoxyphenyl)methanol, while leaving the aromatic ring intact. This is a common and high-yielding transformation.

Sodium borohydride (B1222165) (NaBH₄) is a mild and highly effective reagent for this purpose. sci-hub.seugm.ac.id It is chemoselective for aldehydes and ketones and will not reduce the aromatic ring or the ether functionalities under standard conditions. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol at room temperature. A study on the reduction of 4-ethoxy-3-methoxybenzaldehyde (B93258) with NaBH₄ under ultrasound irradiation reported a 94% yield of the corresponding alcohol. ugm.ac.id Another method involves the use of NaBH₄ in combination with acetylacetone (B45752) for enhanced chemoselectivity. rsc.org

Table 3: Reagents for the Chemoselective Reduction of this compound

| Reducing Agent | Solvent | Product |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | (2-Ethoxy-4,6-dimethoxyphenyl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | (2-Ethoxy-4,6-dimethoxyphenyl)methanol |

| Catalytic Hydrogenation (H₂/Catalyst) | e.g., Pd/C, PtO₂ | (2-Ethoxy-4,6-dimethoxyphenyl)methanol |

While LiAlH₄ is a much stronger reducing agent, it will also selectively reduce the aldehyde to the alcohol without affecting the aromatic ring or ethers. Catalytic hydrogenation can also be employed, though conditions must be controlled to prevent reduction of the aromatic ring, which typically requires higher pressures and temperatures.

Reductive Amination Pathways

Reductive amination is a versatile method for converting aldehydes into amines. This two-step, one-pot process involves the initial reaction of the aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

This compound can be converted to primary, secondary, or tertiary amines through this pathway. The choice of the amine reactant determines the final product. For example, reaction with ammonia will yield the primary amine, while reaction with a primary amine will lead to a secondary amine, and a secondary amine will produce a tertiary amine.

A key aspect of this reaction is the use of a reducing agent that is selective for the iminium ion intermediate over the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this transformation as it is more reactive towards the protonated imine than the carbonyl group, especially under mildly acidic conditions (pH ~6-7). researchgate.netmasterorganicchemistry.comorgsyn.org Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is another excellent and less toxic alternative that is widely used for reductive aminations. masterorganicchemistry.comharvard.edu

Table 4: Reductive Amination of this compound

| Amine Reactant | Reducing Agent | Product |

| Ammonia (NH₃) | NaBH₃CN or NaBH(OAc)₃ | (2-Ethoxy-4,6-dimethoxyphenyl)methanamine |

| Primary Amine (R-NH₂) | NaBH₃CN or NaBH(OAc)₃ | N-alkyl-(2-Ethoxy-4,6-dimethoxyphenyl)methanamine |

| Secondary Amine (R₂NH) | NaBH₃CN or NaBH(OAc)₃ | N,N-dialkyl-(2-Ethoxy-4,6-dimethoxyphenyl)methanamine |

This method is generally high-yielding and tolerates a wide range of functional groups. harvard.eduorganic-chemistry.orgresearchgate.net

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of three potent electron-donating groups: one ethoxy and two methoxy groups. These alkoxy groups increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles.

The regiochemical outcome of electrophilic aromatic substitution on this compound is determined by the directing effects of its substituents.

Activating Groups: The ethoxy group at C2 and the methoxy groups at C4 and C6 are all ortho, para-directing groups. They donate electron density to the ring via resonance, stabilizing the arenium ion intermediate formed during electrophilic attack, particularly when the electrophile adds to the positions ortho or para to them.

Deactivating Group: The aldehyde group at C1 is a meta-directing group. It is moderately deactivating, withdrawing electron density from the ring through both inductive and resonance effects.

The positions available for substitution on the ring are C3 and C5. The directing effects of the substituents are as follows:

Position C3: This position is ortho to the C2-ethoxy group and the C4-methoxy group. It is meta to the C6-methoxy group and the C1-aldehyde group.

Position C5: This position is ortho to the C4-methoxy group and the C6-methoxy group. It is meta to the C2-ethoxy group and the C1-aldehyde group.

Considering the powerful activating and ortho, para-directing nature of the three alkoxy groups, they will be the dominant influence on regioselectivity. The C5 position is ortho to two methoxy groups (at C4 and C6), while the C3 position is ortho to one ethoxy (C2) and one methoxy group (C4). The cumulative activating effect is therefore strongest at the C5 position. Furthermore, the C5 position is sterically less hindered than the C3 position, which is flanked by the ethoxy and a methoxy group. Consequently, electrophilic substitution is strongly favored at the C5 position.

| Position | Ortho/Para to Activating Groups | Meta to Deactivating Groups | Predicted Reactivity |

| C3 | C2-Ethoxy, C4-Methoxy | C1-Aldehyde, C6-Methoxy | Less Favored |

| C5 | C4-Methoxy, C6-Methoxy | C1-Aldehyde, C2-Ethoxy | Highly Favored |

While specific halogenation studies on this compound are not extensively documented in readily available literature, the reaction outcome can be predicted based on the strong activation of the ring. Halogenation, such as bromination or chlorination, would be expected to proceed readily, potentially even without a Lewis acid catalyst due to the highly activated nature of the substrate. The reaction is predicted to be highly regioselective, with the halogen atom being introduced at the C5 position.

| Reaction | Reagents | Predicted Major Product |

| Bromination | Br₂, FeBr₃ or Br₂ in Acetic Acid | 5-Bromo-2-ethoxy-4,6-dimethoxybenzaldehyde |

| Chlorination | Cl₂, AlCl₃ or Cl₂ in Acetic Acid | 5-Chloro-2-ethoxy-4,6-dimethoxybenzaldehyde |

Nitration and sulfonation are classic electrophilic aromatic substitution reactions. masterorganicchemistry.com Given the electron-rich nature of the benzene ring in this compound, these reactions are expected to occur under relatively mild conditions. The strong activating effects of the alkoxy groups would likely lead to rapid reaction, and care would be needed to avoid polysubstitution or oxidation, particularly with nitrating agents. As with halogenation, substitution is predicted to occur at the C5 position.

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ (mild conditions) | 2-Ethoxy-4,6-dimethoxy-5-nitrobenzaldehyde |

| Sulfonation | Fuming H₂SO₄ | 2-Ethoxy-4,6-dimethoxy-5-formylbenzenesulfonic acid |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA_r) reactions typically require an aromatic ring to be electron-deficient. libretexts.org This is usually achieved by the presence of strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to a good leaving group (like a halide). libretexts.org

The aromatic ring of this compound is exceptionally electron-rich due to the three electron-donating alkoxy groups. These groups strongly deactivate the ring towards attack by nucleophiles. Furthermore, the parent molecule lacks a suitable leaving group that can be displaced by a nucleophile.

For these reasons, this compound is not expected to undergo nucleophilic aromatic substitution under standard conditions. The high electron density of the ring would repel incoming nucleophiles, making the formation of a Meisenheimer complex—a key intermediate in many S_NAr reactions—energetically unfavorable. libretexts.orgnih.gov Therefore, reactions with common nucleophiles are considered highly unlikely.

| Nucleophile | Reagents | Predicted Outcome |

| Hydroxide | NaOH, H₂O, heat | No Reaction |

| Amide | NaNH₂, NH₃ | No Reaction |

| Alkoxide | NaOR, ROH, heat | No Reaction |

Spectroscopic and Advanced Characterization Techniques for Structural Elucidation of 2 Ethoxy 4,6 Dimethoxybenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR for Structural Connectivity and Chemical Shifts

¹H NMR spectroscopy would identify all the unique proton environments in 2-Ethoxy-4,6-dimethoxybenzaldehyde. The expected spectrum would show distinct signals for the aldehyde proton (-CHO), the aromatic protons, the methylene (B1212753) (-OCH₂-) and methyl (-CH₃) protons of the ethoxy group, and the protons of the two methoxy (B1213986) (-OCH₃) groups. The chemical shift (δ) of each signal would indicate its electronic environment. For instance, the aldehyde proton would appear significantly downfield (typically δ 9-10 ppm) due to the deshielding effect of the carbonyl group. The aromatic protons would resonate in the aromatic region (δ 6-8 ppm), with their specific shifts influenced by the positions of the electron-donating alkoxy groups. The ethoxy group would present as a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons, a characteristic pattern of ethyl group spin-spin coupling. The two methoxy groups would likely appear as sharp singlets.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would confirm the total number of carbon atoms and provide information about their hybridization and electronic environment. Key signals would include the carbonyl carbon of the aldehyde group (typically δ 190-200 ppm), the aromatic carbons (δ 100-170 ppm), the carbons of the two methoxy groups (around δ 55-60 ppm), and the carbons of the ethoxy group (the -OCH₂- carbon being more downfield than the -CH₃ carbon).

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structural Assignment

To unambiguously assign all proton and carbon signals and confirm the substitution pattern on the benzene (B151609) ring, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks. It would definitively link the methylene and methyl protons of the ethoxy group and could help in assigning adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). This experiment would unequivocally link each proton signal to the carbon atom it is attached to, for example, connecting the aromatic proton signals to their corresponding aromatic carbon signals.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show several characteristic absorption bands. A strong, sharp peak around 1680-1700 cm⁻¹ would be indicative of the C=O (carbonyl) stretching of the aldehyde. The C-H stretch of the aldehyde group would appear as one or two distinct bands around 2720 cm⁻¹ and 2820 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy and methoxy groups would be seen just below 3000 cm⁻¹. The presence of C-O ether linkages would be confirmed by strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule. For this compound (C₁₁H₁₄O₄), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry would provide the exact mass, confirming the molecular formula. The fragmentation pattern would offer further structural clues. Common fragmentation pathways for benzaldehydes include the loss of the aldehyde proton ([M-1]⁺) or the entire formyl group ([M-29]⁺). Fragmentation of the alkoxy side chains, such as the loss of an ethyl radical ([M-29]⁺) or ethylene (B1197577) ([M-28]), could also be expected.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the electronic transitions within a molecule and provides information about conjugation. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The presence of the carbonyl group in conjugation with the benzene ring, along with the auxochromic (color-enhancing) effects of the three alkoxy groups, would influence the position and intensity of the absorption maxima (λ_max). Typically, substituted benzaldehydes show two primary absorption bands corresponding to π → π* and n → π* transitions. The extended conjugation and the presence of electron-donating groups would be expected to shift these absorptions to longer wavelengths (a bathochromic shift) compared to unsubstituted benzaldehyde (B42025).

X-ray Crystallography for Solid-State Molecular Structure Determination

Detailed analysis of these derivatives through single-crystal X-ray diffraction reveals crucial information about their stereochemistry and the non-covalent interactions that stabilize the crystal lattice. These findings are instrumental in structure-activity relationship (SAR) studies, where understanding the precise spatial orientation of functional groups is paramount.

Detailed Research Findings

Research into the crystal structures of 2-substituted 4,6-dimethoxybenzaldehyde derivatives has provided a wealth of structural data. For instance, the crystal structure of (E)-2-(4-((3,4-difluorobenzyl)oxy)styryl)-4,6-dimethoxybenzaldehyde was determined, revealing the presence of two conformationally similar molecules within the asymmetric unit. researchgate.net The dihedral angles between the two benzene rings in these conformers were found to be 23.54(12)° and 31.11(12)°. researchgate.net This indicates a non-planar arrangement of the aromatic systems, a feature that can significantly influence the molecule's biological activity and physical properties. The crystal packing of this derivative is stabilized by C-H···π interactions, which link the molecules into a layered structure. researchgate.net

In a similar vein, the crystallographic analysis of (E)-4,6-dimethoxy-2-(4-methoxystyryl)-3-methylbenzaldehyde provided key structural parameters. nih.gov This compound, a resveratrol (B1683913) derivative, was synthesized and its crystal structure elucidated to understand the spatial arrangement of its constituent parts. The central carbon-carbon double bond was confirmed to adopt an E configuration. nih.gov A notable feature of this structure is the significant dihedral angle of 83.57(12)° between the planes of the two benzene rings. nih.gov Furthermore, the three methoxy groups were observed to be essentially coplanar with their attached benzene rings, with C-C—O-C torsion angles of -0.2(3)°, -2.3(3)°, and -4.1(3)°. nih.gov

These studies underscore the utility of X-ray crystallography in providing high-resolution structural data that is essential for understanding the conformational preferences and solid-state packing of complex organic molecules.

Interactive Data Tables

The following tables summarize key crystallographic data for derivatives of 4,6-dimethoxybenzaldehyde.

Table 1: Crystallographic Data for (E)-2-(4-((3,4-difluorobenzyl)oxy)styryl)-4,6-dimethoxybenzaldehyde researchgate.net

| Parameter | Value |

| Empirical Formula | C₂₄H₂₀F₂O₄ |

| Asymmetric Unit | 2 conformationally similar molecules |

| Dihedral Angle (Ring 1 - Ring 2, Molecule A) | 23.54 (12)° |

| Dihedral Angle (Ring 1 - Ring 2, Molecule B) | 31.11 (12)° |

| Stabilizing Interactions | C-H···π interactions |

Table 2: Crystallographic Data for (E)-4,6-dimethoxy-2-(4-methoxystyryl)-3-methylbenzaldehyde nih.gov

| Parameter | Value |

| Empirical Formula | C₁₉H₂₀O₄ |

| Stereochemistry | E configuration at C=C double bond |

| Dihedral Angle (Benzene Rings) | 83.57 (12)° |

| Torsion Angle (C4-C3-O1-C8) | -0.2 (3)° |

| Torsion Angle (C4-C5-O2-C9) | -2.3 (3)° |

| Torsion Angle (C17-C16-O4-C19) | -4.1 (3)° |

Advanced Applications and Role As a Building Block in Complex Chemical Synthesis

Precursor in the Synthesis of Heterocyclic Compounds

The aldehyde functionality of 2-Ethoxy-4,6-dimethoxybenzaldehyde serves as a key handle for its incorporation into diverse heterocyclic scaffolds. The electronic nature of the alkoxy substituents significantly influences the reactivity of the carbonyl group and the subsequent cyclization steps required to form these ring systems.

Synthesis of Pyrimidine (B1678525) Derivatives

While direct, one-pot syntheses of pyrimidines from benzaldehydes are common, a prominent and versatile route involves the preliminary conversion of the aldehyde into a chalcone (B49325). derpharmachemica.com Pyrimidine derivatives, a class of nitrogen-containing heterocycles with a wide range of biological activities, can be synthesized from chalcones through condensation reactions with amidine-containing reagents like guanidine (B92328), urea (B33335), or thiourea. derpharmachemica.comnih.govbu.edu.eg

The general pathway involves:

Chalcone Formation: this compound would first undergo a Claisen-Schmidt condensation with an appropriate ketone to form an α,β-unsaturated ketone, known as a chalcone.

Cyclocondensation: The resulting chalcone then serves as a three-carbon (C-C-C) fragment. This intermediate reacts with a reagent like guanidine hydrochloride (providing the N-C-N fragment) in the presence of a base. nih.govbu.edu.eg The reaction proceeds via a Michael addition followed by intramolecular condensation and dehydration to yield a highly substituted pyrimidine ring.

This two-step process allows for the creation of a diverse library of pyrimidine derivatives, where the substitution pattern of the final product is dictated by the initial aldehyde and ketone. nih.gov The presence of the 2-ethoxy-4,6-dimethoxy phenyl moiety, originating from the starting aldehyde, can be crucial for tuning the biological or material properties of the final pyrimidine compound.

Synthesis of Chalcones and Flavones

The formation of chalcones is a cornerstone application for substituted benzaldehydes. These compounds are not only important synthetic intermediates but also possess their own spectrum of biological activities. orientjchem.org

Chalcone Synthesis: The most common method for synthesizing chalcones is the Claisen-Schmidt condensation , an alkali-catalyzed reaction between an aromatic aldehyde and an acetophenone (B1666503). orientjchem.orgnih.govnih.gov In this reaction, this compound would react with a 2'-hydroxyacetophenone (B8834) in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). orientjchem.org The base abstracts an acidic α-proton from the acetophenone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde (B42025). Subsequent dehydration yields the characteristic α,β-unsaturated carbonyl system of the chalcone.

Flavone (B191248) Synthesis: Flavones, a significant class of flavonoids, can be synthesized from chalcone precursors that bear a hydroxyl group at the 2'-position of the acetophenone-derived ring. nih.govrsc.org The synthesis proceeds via an oxidative cyclization of the 2'-hydroxychalcone (B22705) intermediate. nih.govbiomedres.us Common reagents used to effect this transformation include iodine in dimethyl sulfoxide (B87167) (DMSO) or selenium dioxide. orientjchem.orgnih.gov This cyclization forges the oxygen-containing heterocyclic ring characteristic of the flavone scaffold. The substitution pattern of the resulting flavone is directly determined by the precursors, with the 2-ethoxy-4,6-dimethoxy-substituted ring originating from the initial aldehyde.

| Reactant 1 | Reactant 2 | Product Class | Reaction Name |

| This compound | 2'-Hydroxyacetophenone | 2'-Hydroxychalcone | Claisen-Schmidt Condensation |

| 2'-Hydroxychalcone Derivative | Oxidizing Agent (e.g., I₂, SeO₂) | Flavone | Oxidative Cyclization |

Applications in the Synthesis of other Nitrogen or Oxygen Heterocycles

The utility of this compound extends beyond pyrimidines and flavones to other heterocyclic systems. Aurones, for instance, are a class of flavonoid isomers known for their vibrant colors and biological activities. The synthesis of aurones can be achieved through the condensation of a benzofuran-3(2H)-one with an aromatic aldehyde. researchgate.net Specifically, 4,6-dimethoxybenzofuran-3(2H)-one is a useful starting block that can be condensed with various benzaldehyde derivatives to produce a range of substituted aurones. researchgate.net By analogy, this compound could be employed in this reaction to synthesize aurones bearing its specific substitution pattern, potentially leading to novel compounds with unique properties.

Intermediate in the Construction of Macrocyclic Structures

Macrocycles are large ring structures that are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and ability to bind to biological targets. The synthesis of these complex architectures often relies on a diversity-oriented approach, using versatile building blocks that can be coupled together. core.ac.uk

While specific examples detailing the incorporation of this compound into macrocycles are not prominent in the surveyed literature, aldehydes are fundamental precursors in strategies leading to macrocyclization. Methodologies such as ring-closing metathesis (RCM) or azide-alkyne cycloadditions often employ linear precursors that are built up from smaller, functionalized fragments. core.ac.uk An aldehyde group can be readily transformed into an alkene (for RCM) or an alkyne (for cycloadditions), making this compound a potential starting point for the synthesis of a substituted aromatic segment intended for inclusion in a macrocyclic framework.

Role in Material Science Precursor Chemistry

Alkoxy-substituted benzaldehydes are recognized as important intermediates in the chemical, pharmaceutical, and cosmetic industries. google.comgoogle.com Their derivatives are used in the synthesis of active pharmaceutical ingredients and specialty materials. The electron-rich nature of compounds like this compound makes them potential monomers or precursors for functional organic materials.

For example, the aldehyde group can participate in polymerization reactions to form resins or be used to functionalize other polymers. The specific ethoxy and methoxy (B1213986) substitution pattern could be leveraged to tune the properties of the resulting material, such as its solubility, thermal stability, or optical characteristics. Research on chromene diones inspired by natural products has utilized substituted 2,6-dimethoxybenzaldehydes to synthesize analogs with potent antibacterial activity, highlighting the role of such building blocks in developing new functional molecules. rsc.org

Utilization in Advanced Retrosynthetic Strategies

Retrosynthetic analysis is a method used by chemists to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available precursors. nih.govamazonaws.com A highly functionalized yet accessible molecule like this compound is a valuable component in such analyses.

In a retrosynthetic plan, a complex target molecule containing a 2-ethoxy-4,6-dimethoxyphenyl group could be "disconnected" at a bond formed during the synthesis, leading back to the aldehyde as a key intermediate. reddit.comnih.gov This is particularly strategic because the aldehyde provides a reactive site for forming carbon-carbon or carbon-heteroatom bonds, and its specific substitution pattern is already installed. This avoids the need for potentially low-yielding or non-selective aromatic substitution reactions late in a synthetic sequence. The use of such well-defined building blocks is a cornerstone of efficient and convergent synthesis, where complex molecules are assembled from several advanced fragments. liberty.edurug.nl

Future Research Directions and Emerging Trends

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic pathways for aromatic aldehydes. acs.org Future research is expected to focus on creating more environmentally benign methods for the synthesis of 2-Ethoxy-4,6-dimethoxybenzaldehyde, moving away from hazardous reagents and solvents. mdpi.com

Key areas of development include:

Biocatalysis and Microbial Synthesis: A significant emerging trend is the use of engineered microorganisms and enzymes for the synthesis of aromatic aldehydes. sciepublish.comnih.gov Researchers have successfully engineered E. coli strains to produce various aromatic aldehydes, such as vanillin (B372448) and benzaldehyde (B42025), directly from glucose. nih.gov This approach, which avoids harsh reaction conditions and toxic reagents, could be adapted for the biosynthesis of this compound. The development of "RARE" (reduced aromatic aldehyde reduction) strains prevents the undesired conversion of aldehydes to alcohols, allowing for their accumulation as final products. nih.gov

Use of Sustainable Solvents and Reagents: Research into the oxidation of toluene (B28343) to benzaldehyde highlights the move towards avoiding organic solvents and utilizing water or the substrate itself as the solvent. mdpi.com Similarly, the use of benign oxidants like hydrogen peroxide is a key aspect of creating sustainable processes. mdpi.com Future syntheses of this compound will likely explore similar strategies, minimizing waste and environmental impact.

Catalyst-Free Synthesis: For certain reactions, developing catalyst-free methods represents a significant green chemistry advancement. bohrium.com By optimizing reaction conditions like temperature and solvent, it is possible to synthesize complex molecules like substituted benzimidazoles and benzothiazoles from aldehydes without the need for a catalyst, which simplifies purification and reduces waste. bohrium.com This approach could be investigated for specific transformations involving this compound.

Exploration of Novel Catalytic Systems for Transformations

The transformation of and synthesis involving this compound can be significantly enhanced by moving beyond traditional catalysts. Research is actively exploring novel catalytic systems that offer higher selectivity, efficiency, and sustainability.

Photoredox and Organocatalysis: Synergistic catalysis, combining different catalytic modes, is a powerful strategy. For instance, a triple-catalysis system using enamine, photoredox, and cobalt catalysis has been developed for the desaturative synthesis of aromatic aldehydes from non-aromatic precursors. nih.gov This mechanistically novel approach could provide an alternative route to highly substituted benzaldehydes like this compound. nih.gov Organocatalysis, using small organic molecules like L-proline immobilized on solid supports, is another promising area for asymmetric reactions involving benzaldehyde derivatives. d-nb.info

Biocatalysts for Specific Transformations: Enzymes such as lignin (B12514952) peroxidase (LiP) are capable of catalyzing the C-C bond cleavage in lignin-like compounds to produce aromatic aldehydes like veratraldehyde (3,4-dimethoxybenzaldehyde) under mild conditions. nih.govelsevier.com Investigating the substrate specificity of such enzymes could lead to biocatalytic methods for either the synthesis or selective transformation of this compound.

Advanced Homogeneous Catalysts: Homogeneous catalysts, such as zirconium and hafnium polyhedral oligosilsesquioxane (POSS) complexes, have shown high selectivity in the reductive etherification of aldehydes. osti.gov These durable catalysts operate efficiently at high temperatures and could be applied to transformations of this compound, for example, converting the aldehyde group into an ether while the rest of the molecule remains intact. osti.gov

Table 1: Comparison of Emerging Catalytic Systems

| Catalytic System | Principle | Potential Application for this compound | Key Advantage |

|---|---|---|---|

| Photoredox/Triple Catalysis | Utilizes light energy in combination with multiple catalysts to drive reactions. nih.gov | Synthesis from non-aromatic precursors. | Access to novel reaction pathways and complex molecules. nih.gov |

| Immobilized Organocatalysis | Uses small organic molecules on solid supports to catalyze reactions. d-nb.info | Asymmetric transformations of the aldehyde group. | Catalyst recyclability and use in fixed-bed reactors. d-nb.info |

| Biocatalysis (e.g., LiP) | Employs enzymes to perform specific chemical transformations. nih.gov | Selective synthesis or modification. | High selectivity and mild reaction conditions. nih.gov |

| Homogeneous POSS Catalysts | Uses soluble metal-oligosilsesquioxane complexes. osti.gov | Reductive etherification and other selective transformations. | High durability, activity, and selectivity. osti.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry is emerging as a transformative technology in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). acs.orgbohrium.com Its integration into the synthesis of this compound could offer significant advantages over traditional batch processing. nih.govresearchgate.net

The core benefits of adopting flow chemistry include:

Enhanced Safety and Control: Flow reactors handle small volumes of reagents at any given time, which allows for the safe use of hazardous or highly reactive intermediates. acs.orgnih.gov The superior heat and mass transfer in microreactors enables precise control over reaction parameters like temperature and residence time. acs.orgrsc.org

Improved Efficiency and Yield: The precise control in flow systems often leads to higher yields and selectivity, reducing the formation of byproducts. rsc.org Continuous processing can significantly increase throughput compared to batch methods, making it ideal for industrial-scale production. acs.org

Automation and Integration: Flow chemistry platforms can be readily combined with other technologies, such as microwave irradiation, photochemistry, and automated purification systems. acs.org This integration allows for the development of fully automated, multi-step syntheses, accelerating the drug discovery and development process. acs.orgbohrium.com Computational Fluid Dynamics (CFD) can be used to model and optimize reaction conditions in flow reactors, reducing the need for extensive experimentation. rsc.org

Table 2: Advantages of Flow Chemistry for Synthesizing Intermediates

| Feature | Benefit | Relevance to this compound Synthesis |

|---|---|---|

| Precise Temperature Control | Minimizes side reactions and decomposition of sensitive intermediates. acs.org | Ensures higher purity and yield of the target aldehyde. |

| Rapid Mixing | Ensures stoichiometric reaction conditions are met instantly. acs.org | Improves reaction kinetics and product selectivity. |

| Safe Handling of Reagents | Allows for the use of highly reactive or hazardous compounds with minimal risk. nih.gov | Enables a broader range of synthetic routes that may be unsafe in batch. |

| Scalability | Production can be increased by running the system for longer periods ("scaling out"). bohrium.com | Facilitates straightforward transition from laboratory to industrial production. |

| Automation | Enables multi-step syntheses to be performed continuously without manual intervention. acs.org | Accelerates the synthesis of derivatives and complex target molecules. |

Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

A deeper understanding and optimization of chemical reactions require the ability to observe them as they happen. Advanced in-situ spectroscopic techniques are becoming indispensable tools for real-time reaction monitoring, providing insights that are impossible to obtain from traditional offline analysis. mt.comspectroscopyonline.com

For the synthesis and transformations of this compound, these techniques would allow researchers to:

Track Reactant, Intermediate, and Product Concentrations: Techniques like Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy can monitor the concentration of key species directly in the reaction vessel in real-time. optica.orgresearchgate.net This data is crucial for determining reaction kinetics, identifying transient intermediates, and pinpointing reaction endpoints with high accuracy. spectroscopyonline.comoptica.org

Understand Reaction Mechanisms: By observing the rise and fall of intermediate species, chemists can gain a more profound understanding of the reaction mechanism. numberanalytics.com This knowledge is vital for optimizing conditions to favor the desired product and suppress side reactions.

Enable Real-Time Process Control: In an automated or flow chemistry setup, data from in-situ spectroscopy can be used in a feedback loop to control reaction parameters like temperature or reagent addition rate, ensuring the reaction stays on the optimal path. mt.com

Table 3: In-situ Spectroscopic Techniques for Reaction Monitoring

| Technique | Type of Information Provided | Application in Aldehyde Synthesis |

|---|---|---|

| ATR-FTIR Spectroscopy | Provides information on functional groups and molecular structure of species in the liquid phase. optica.orgresearchgate.net | Tracking the disappearance of starting materials and the appearance of the aldehyde carbonyl group. |

| Raman Spectroscopy | Complements FTIR; particularly sensitive to non-polar bonds and symmetric vibrations. Can monitor solid and liquid phases. researchgate.net | Monitoring changes in the aromatic ring substitution pattern or crystalline forms during the reaction. |

| NMR Spectroscopy | Gives detailed structural information and can quantify different species in the reaction mixture. d-nb.info | Elucidating the structure of intermediates and byproducts without the need for isolation. |

| UV-Vis Spectroscopy | Monitors changes in chromophores and concentrations of UV-active species. researchgate.net | Following the formation of the conjugated aromatic aldehyde system. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Ethoxy-4,6-dimethoxybenzaldehyde, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via O-alkylation of a phenolic precursor (e.g., 2-hydroxy-4,6-dimethoxybenzaldehyde) using reagents like SEMCl (2-(chloromethoxy)ethyltrimethylsilane) or BOMCl (benzyloxymethyl chloride) in dichloromethane. Catalytic amounts of DMAP and a base such as N,N-diisopropylethylamine are critical for regioselectivity . Reaction optimization involves controlling temperature (0–25°C) and monitoring by TLC/HPLC to minimize byproducts.

Q. How can the purity of this compound be assessed, and what purification techniques are recommended?

- Methodology : Purity is typically verified via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS. Recrystallization from ethanol or ethyl acetate/hexane mixtures is effective for removing polar impurities. Column chromatography (silica gel, gradient elution with 5–20% ethyl acetate in hexane) is recommended for lab-scale purification .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for experimental design?

- Methodology : The compound is sparingly soluble in water (~1–5 mg/mL at 25°C) but freely soluble in ethanol, DMSO, and dichloromethane. Stability studies indicate degradation under prolonged light exposure; thus, storage in amber vials at 0–6°C in anhydrous conditions is advised .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. computational predictions) be resolved for structural confirmation?

- Methodology : Cross-validate experimental NMR (¹H/¹³C) and IR data with DFT-calculated spectra (B3LYP/6-31G* basis set). For ambiguous signals, NOESY or HSQC experiments clarify spatial correlations. Single-crystal X-ray diffraction remains the gold standard for resolving structural discrepancies .

Q. What mechanistic insights explain regioselectivity in Pd-catalyzed C-H functionalization of this compound derivatives?

- Methodology : Density Functional Theory (DFT) studies reveal that electron-donating methoxy groups direct palladium insertion to the ortho position via σ-complex intermediates. Kinetic isotope effect (KIE) experiments and deuterium labeling confirm the role of directing groups in stabilizing transition states .

Q. How can intermolecular interactions (e.g., CH-π, hydrogen bonding) influence crystallographic packing, and what are the implications for material design?

- Methodology : X-ray crystallography reveals weak hydrogen bonds (C–H···O, ~2.8–3.1 Å) and CH-π interactions (~3.1–3.5 Å) that stabilize the crystal lattice. These interactions inform co-crystal engineering strategies for enhancing thermal stability or solubility .

Q. What protocols mitigate batch-to-batch variability in large-scale synthesis?

- Methodology : Implement Process Analytical Technology (PAT) tools like in-line FTIR for real-time monitoring. Statistical optimization (e.g., DoE) identifies critical parameters (e.g., reagent stoichiometry, mixing rate). Accelerated stability studies (40°C/75% RH) ensure reproducibility .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro bioactivity and computational docking results?

- Methodology : Re-evaluate docking parameters (force field, solvation models) and validate with molecular dynamics simulations (>100 ns). Experimental SAR (Structure-Activity Relationship) studies using analogs with modified substituents (e.g., ethoxy→methoxy) can reconcile mismatches .

Q. What strategies resolve conflicting toxicity data from different assay platforms (e.g., Ames test vs. zebrafish models)?

- Methodology : Use orthogonal assays (e.g., micronucleus test, Comet assay) to confirm genotoxicity. Consider species-specific metabolic differences (e.g., CYP450 isoform activity) and adjust in vitro models (e.g., S9 liver fractions) to improve translational relevance .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.